N-(2-chlorophenyl)-2-piperazin-1-ylacetamide
CAS No.: 851903-44-1
Cat. No.: VC5380697
Molecular Formula: C12H16ClN3O
Molecular Weight: 253.73
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 851903-44-1 |
---|---|
Molecular Formula | C12H16ClN3O |
Molecular Weight | 253.73 |
IUPAC Name | N-(2-chlorophenyl)-2-piperazin-1-ylacetamide |
Standard InChI | InChI=1S/C12H16ClN3O/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17) |
Standard InChI Key | PEUDTGQBHWMHRS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-(2-Chlorophenyl)-2-piperazin-1-ylacetamide features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) connected via an acetamide linker to a 2-chlorophenyl group. Key structural identifiers include:
The 2-chlorophenyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine moiety contributes to hydrogen bonding and receptor interactions .
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 253.73 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | 118°C (reported for analogs) |
LogP (Partition Coefficient) | ~2.1 (estimated) |
Data derived from PubChem and VulcanChem indicate moderate solubility in polar solvents, critical for pharmacokinetic optimization .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A patented method involves:
-
Alkylation of Piperazine: Reacting piperazine with N-haloacetyl-2-chloroaniline in aqueous HCl, yielding an intermediate adduct .
-
Neutralization and Extraction: The filtrate is neutralized (pH > 8) and extracted with toluene to isolate the product .
-
Crystallization: The crude product is recrystallized to achieve >95% purity .
Alternative routes utilize chloroacetyl chloride and 2-chloroaniline under basic conditions, followed by piperazine incorporation .
Analytical Characterization
-
NMR: -NMR spectra confirm acetamide proton signals at δ 2.8–3.2 ppm and aromatic protons at δ 7.2–7.5 ppm .
-
LC-MS: Molecular ion peaks at m/z 254.1 ([M+H]+) align with the theoretical molecular weight.
-
FT-IR: Stretching vibrations at 1665 cm (C=O) and 1321 cm (S=O in sulfonyl derivatives) .
Pharmacological Activities
Antimicrobial Activity
-
Bacterial Strains: Compound 3k showed potent activity against Listeria monocytogenes (MIC: 4 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) .
-
Fungal Strains: 3k inhibited Trichoderma viride (MIC: 8 µg/mL), outperforming ampicillin against Pseudomonas aeruginosa .
Neuroprotective Mechanisms
Piperazine derivatives activate transient receptor potential canonical 6 (TRPC6) channels, restoring neuronal store-operated calcium entry (nSOCE) in Alzheimer’s models. This mechanism mitigates amyloid-β toxicity and rescues synaptic plasticity .
Research Findings and Clinical Relevance
In Vivo Efficacy
-
Seizure Models: Orally administered derivatives (30 mg/kg) reduced MES-induced seizures in rats, with peak effects at 2 hours .
-
Neurotoxicity: Acute toxicity (rotarod test) was absent at <100 mg/kg, supporting therapeutic viability .
Molecular Docking Insights
Docking studies on E. coli MurB and Candida albicans CYP51 revealed high binding affinities (-9.2 kcal/mol), correlating with experimental antimicrobial data .
Future Directions
Therapeutic Optimization
-
Structural Modifications: Introducing sulfonyl or benzyl groups may enhance blood-brain barrier penetration .
-
Combination Therapies: Synergistic effects with existing anticonvulsants (e.g., valproate) warrant exploration.
Clinical Translation
-
Pharmacokinetics: Addressing poor oral bioavailability via prodrug design or nanoformulations.
-
Toxicology: Long-term safety assessments in higher mammalian models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume